REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[CH:9]([OH:11])=O.[C:12](=O)([O-])[O-:13].[Ca+2]>C(O)C>[CH:12]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][CH:9]=[O:11])=[O:13] |f:2.3|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC=1C=NC=CC1N
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Ca+2]
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
|
Details
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by stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux for 2.5 hours
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled
|
Type
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CUSTOM
|
Details
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the formic acid was evaporated off under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield a residue
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
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Details
|
The hot mixture was filtered
|
Type
|
WASH
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Details
|
the residue was washed with hot ethanol (3×300 ml)
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1C=NC=CC1NC=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |